molecular formula C33H36N4O8S B2545487 2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide CAS No. 688059-71-4

2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide

Cat. No. B2545487
CAS RN: 688059-71-4
M. Wt: 648.73
InChI Key: ZVOVGUAXRLPXSM-UHFFFAOYSA-N
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Description

2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C33H36N4O8S and its molecular weight is 648.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds structurally related to quinazoline and dioxoloquinazoline derivatives has focused on their synthesis and potential as intermediates for further chemical modifications. For instance, Phillips and Castle (1980) discussed the synthesis of dihydro-quino[1,2-c]quinazolines via intermediates that share functional groups with the compound , highlighting the versatile nature of these intermediates for generating a wide variety of derivatives through reactions with triethyl orthoformate, cyanogen bromide, and other reagents (Phillips & Castle, 1980). This work underscores the potential for creating novel compounds with varied biological activities through synthetic chemistry.

Biological Activities

Research into quinazoline derivatives has also explored their biological activities, particularly in contexts such as antimicrobial and anticancer applications. For example, the synthesis and characterization of quinazoline derivatives have been reported with implications for developing new therapeutic agents. The novel derivatives synthesized show potential for applications ranging from antimicrobial to anticancer activities, suggesting that compounds with similar structural features could hold valuable biological properties (Alagarsamy et al., 2011; Tumosienė et al., 2020).

Antitumor Activities

Several studies have focused on the antitumor activities of quinazoline derivatives, further emphasizing the significance of this compound class in medicinal chemistry. For example, Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of benzyl-substituted quinazolinones for their in vitro antitumor activity, revealing compounds with broad-spectrum efficacy against various cancer cell lines, suggesting a promising avenue for the development of new antitumor agents (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-[[7-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]-N-(2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O8S/c1-5-29(31(39)35-22-8-6-7-9-24(22)41-2)46-33-36-23-18-28-27(44-19-45-28)17-21(23)32(40)37(33)15-13-30(38)34-14-12-20-10-11-25(42-3)26(16-20)43-4/h6-11,16-18,29H,5,12-15,19H2,1-4H3,(H,34,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOVGUAXRLPXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide

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